molecular formula C28H26N2O8S3 B15012113 Diethyl 2,5-bis({[(phenylcarbonyl)sulfanyl]acetyl}amino)thiophene-3,4-dicarboxylate

Diethyl 2,5-bis({[(phenylcarbonyl)sulfanyl]acetyl}amino)thiophene-3,4-dicarboxylate

Katalognummer: B15012113
Molekulargewicht: 614.7 g/mol
InChI-Schlüssel: WQKQOLOVNXCULD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-DIETHYL 2,5-BIS[2-(BENZOYLSULFANYL)ACETAMIDO]THIOPHENE-3,4-DICARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds based on thiophene structures are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIETHYL 2,5-BIS[2-(BENZOYLSULFANYL)ACETAMIDO]THIOPHENE-3,4-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with benzoyl chloride and ethyl acetate under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

3,4-DIETHYL 2,5-BIS[2-(BENZOYLSULFANYL)ACETAMIDO]THIOPHENE-3,4-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines .

Wissenschaftliche Forschungsanwendungen

3,4-DIETHYL 2,5-BIS[2-(BENZOYLSULFANYL)ACETAMIDO]THIOPHENE-3,4-DICARBOXYLATE has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,4-DIETHYL 2,5-BIS[2-(BENZOYLSULFANYL)ACETAMIDO]THIOPHENE-3,4-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,4-DIETHYL 2,5-BIS[2-(BENZOYLSULFANYL)ACETAMIDO]THIOPHENE-3,4-DICARBOXYLATE is unique due to its specific substitution pattern and the presence of benzoyl sulfanyl groups. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .

Eigenschaften

Molekularformel

C28H26N2O8S3

Molekulargewicht

614.7 g/mol

IUPAC-Name

diethyl 2,5-bis[(2-benzoylsulfanylacetyl)amino]thiophene-3,4-dicarboxylate

InChI

InChI=1S/C28H26N2O8S3/c1-3-37-25(33)21-22(26(34)38-4-2)24(30-20(32)16-40-28(36)18-13-9-6-10-14-18)41-23(21)29-19(31)15-39-27(35)17-11-7-5-8-12-17/h5-14H,3-4,15-16H2,1-2H3,(H,29,31)(H,30,32)

InChI-Schlüssel

WQKQOLOVNXCULD-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(SC(=C1C(=O)OCC)NC(=O)CSC(=O)C2=CC=CC=C2)NC(=O)CSC(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.